3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No.: 392243-57-1
Cat. No.: VC5422107
Molecular Formula: C15H9F2N3OS
Molecular Weight: 317.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392243-57-1 |
|---|---|
| Molecular Formula | C15H9F2N3OS |
| Molecular Weight | 317.31 |
| IUPAC Name | 3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C15H9F2N3OS/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21) |
| Standard InChI Key | XDOFAQIYORSFII-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is C15H9F2N3OS, with a molecular weight of 317.31 g/mol. The structure comprises a central 1,3,4-thiadiazole ring substituted at position 5 with a 4-fluorophenyl group and at position 2 with a 3-fluorobenzamide moiety. The fluorine atoms at the meta position of the benzamide ring and the para position of the phenyl group contribute to its electronic and steric properties, influencing interactions with biological targets .
Key Structural Features:
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Thiadiazole Core: Facilitates hydrogen bonding and π–π stacking interactions with enzymes or receptors.
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Fluorinated Aromatic Rings: Enhance metabolic stability and membrane permeability .
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Amide Linkage: Provides conformational rigidity and participates in target binding .
The compound’s stereochemistry is achiral, simplifying synthetic and analytical workflows.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves a multi-step protocol:
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Formation of the Thiadiazole Ring:
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Cyclocondensation of thiosemicarbazide with 4-fluorophenylacetic acid under acidic conditions yields 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine.
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Reaction conditions: Reflux in acetic acid at 110°C for 6–8 hours.
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Amide Coupling:
Yield Optimization:
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Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
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Average isolated yield: 50–60%.
Spectroscopic Characterization
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1H NMR (DMSO-d6): δ 7.56 (m, 3H, aromatic), 8.00 (m, 3H, aromatic), 8.24 (d, 1H, pyridine-H3), 8.69 (d, 1H, pyridine-H6), 13.31 (brs, NH) .
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IR (KBr): Peaks at 3132 cm⁻¹ (N–H stretch), 1678 cm⁻¹ (C=O stretch), and 1589 cm⁻¹ (C=C aromatic stretch) .
Physicochemical Properties
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but limited aqueous solubility (<0.1 mg/mL) . Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 317.31 g/mol | |
| logP | 4.09 | |
| logD | 4.05 | |
| Hydrogen Bond Acceptors | 4 | |
| Polar Surface Area | 43.92 Ų | |
| Melting Point | 321°C |
The high logP value indicates lipophilicity, favoring blood-brain barrier penetration .
Biological Activity and Mechanisms
Anticancer Activity
In vitro studies demonstrate potent cytotoxicity against cancer cell lines:
Mechanistic Insights:
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Lipoxygenase (LOX) Inhibition: Suppresses 15-LOX-1 (IC50 = 8.2 μM), reducing inflammation and tumor progression .
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Apoptosis Induction: Activates caspase-3 and PARP cleavage in PC3 cells .
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Cell Cycle Arrest: G2/M phase arrest via modulation of cyclin B1 and CDK1 .
Acetylcholinesterase (AChE) Inhibition
Recent studies highlight its potential in Alzheimer’s disease:
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IC50 against AChE: 9.8 μM (compared to donepezil, IC50 = 0.05 μM) .
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Docking Studies: Binds to the peripheral anionic site of AChE (binding energy = -9.2 kcal/mol) .
Future Directions
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